(3-Amino-2-hydroxyphenyl)(3-hydroxyazetidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-amino-2-hydroxyphenyl)-(3-hydroxyazetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-8-3-1-2-7(9(8)14)10(15)12-4-6(13)5-12/h1-3,6,13-14H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKAGOPNEXVSCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C(=CC=C2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729814 | |
| Record name | (3-Amino-2-hydroxyphenyl)(3-hydroxyazetidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473730-94-8 | |
| Record name | (3-Amino-2-hydroxyphenyl)(3-hydroxyazetidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(3-Amino-2-hydroxyphenyl)(3-hydroxyazetidin-1-yl)methanone, with the CAS number 473730-94-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C10H12N2O3
- Molecular Weight : 208.21 g/mol
- Boiling Point : Approximately 473.1 ± 45.0 °C (predicted) .
The biological activity of this compound is primarily attributed to its structural components which facilitate interactions with various biological targets. The compound is believed to exhibit its effects through:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and viral infections.
- Modulation of Cell Signaling Pathways : The presence of amino and hydroxyl groups may allow for the modulation of signaling pathways critical in cell proliferation and apoptosis.
Anticancer Properties
Research indicates that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar phenolic structures have been shown to have IC50 values in the low micromolar range against cancer cells .
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound A | A-431 (human epidermoid carcinoma) | 1.98 ± 1.22 |
| Compound B | Jurkat (T-cell leukemia) | 1.61 ± 1.92 |
These findings suggest that this compound may possess similar anticancer properties, warranting further investigation into its efficacy.
Antiviral Activity
Compounds with structural similarities have demonstrated antiviral properties, particularly against hepatitis C virus (HCV). For instance, certain derivatives were found to inhibit HCV replication effectively, showing promise as potential antiviral agents . The mechanism often involves the induction of host cellular responses that inhibit viral replication.
Study 1: Anticancer Efficacy
In a study assessing the anticancer potential of related compounds, it was found that modifications in the phenolic structure significantly enhanced cytotoxicity against various cancer cell lines. The study utilized MTT assays to evaluate cell viability post-treatment with different concentrations of the compounds.
Study 2: Antiviral Mechanisms
Another study focused on the antiviral activity of phenolic compounds similar to this compound, revealing that these compounds could induce heme oxygenase-1 (HO-1) expression through Nrf2 activation, thus enhancing cellular resistance to viral infections .
Comparison with Similar Compounds
Methanones with Azetidine Moieties
- 3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)phenylmethanone (Compound 1): Structure: Shares the 3-hydroxyazetidine group but includes fluorinated and iodinated substituents on the phenyl ring.
- (3-Hydroxyazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone: Structure: Replaces the amino-hydroxyphenyl group with a methyl-indole system. Properties: The indole moiety introduces π-π stacking capabilities, broadening applications in drug discovery (e.g., serotonin receptor modulation) .
Heterocyclic Methanones
- 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a): Structure: Features a pyrazole-thiophene core instead of phenyl-azetidine. Properties: The cyanothiophene group enhances electron-withdrawing character, useful in optoelectronic materials. Synthesis involves malononitrile and sulfur, differing from the target compound’s likely amide coupling .
- Di(1H-tetrazol-5-yl)methanone oxime: Structure: Lacks aromatic rings but includes tetrazole groups. Properties: High thermal stability (decomposition at 288.7°C) due to extensive hydrogen bonding, a trait the target compound may share if its hydroxyl/amino groups form similar interactions .
Sterically Hindered Methanones
- Cyclopentyl/Cyclohexyl(1-Indole-3-yl)methanone: Structure: Bulky cycloalkyl groups attached to indole. Properties: Steric hindrance eliminates specific spectroscopic peaks (e.g., in ion-mobility spectra), contrasting with the target compound’s less hindered structure, which may exhibit clearer spectral signatures .
Functional Analogs: Hydroxyacetophenones and Derivatives
- 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone: Structure: Similar amino-hydroxyphenyl system but as an acetophenone with a chlorine substituent.
- 1-(2-Hydroxyphenyl)-2-(3-hydroxyphenyl)iminoethanone: Structure: Iminoenone bridge between two hydroxyphenyl groups. Properties: The imine group enables tautomerism and metal chelation, differing from the stable amide bond in the target compound .
Comparative Data Table
Research Implications and Gaps
- Structural Insights : The target compound’s azetidine-phenyl scaffold is understudied compared to indole or tetrazole analogs. Computational studies could predict its hydrogen-bonding network and stability.
- Synthetic Challenges: suggests EDCI-HCl coupling as a viable route, but regioselectivity for amino/hydroxy groups needs optimization.
- Application Potential: Analogous compounds show promise in kinase inhibition (Compound 1) and agrochemicals (), guiding future studies on the target’s bioactivity.
Preparation Methods
Step 1: Synthesis of 2-Acetamidophenol
- Reaction: 2-Aminophenol reacts with acetic anhydride in aqueous medium.
- Conditions:
- Molar ratio 2-aminophenol:acetic anhydride = 1:1 to 1:1.5
- Temperature: 0 °C to room temperature
- Reaction time: 1–3 hours
- Procedure: Acetic anhydride is added dropwise to a cooled aqueous solution of 2-aminophenol, followed by stirring at room temperature.
- Outcome: Formation of 2-acetamidophenol with high selectivity.
- Advantages: Mild conditions, no catalyst required, and selective acetylation of the amino group over phenolic hydroxyl.
Step 2: Bromination to 2-Acetamido-4-bromophenol
- Reaction: Electrophilic bromination of 2-acetamidophenol using N-bromosuccinimide (NBS).
- Conditions:
- Solvent: Dichloromethane preferred (others include chloroform, ethyl acetate, acetone, tetrahydrofuran)
- Temperature: 0 °C to room temperature
- Molar ratio 2-acetamidophenol:NBS = 1:1 to 1:1.2
- Reaction time: ~3 hours
- Procedure: NBS is added in portions to a cooled solution of 2-acetamidophenol in dichloromethane, then stirred at room temperature.
- Outcome: Formation of 2-acetamido-4-bromophenol, isolated as a yellow solid.
- Advantages: High regioselectivity, mild conditions, easy product isolation.
Step 3: Hoesch Reaction to 2-Hydroxy-3-amino-5-bromoacetophenone
- Reaction: Friedel-Crafts type acylation (Hoesch reaction) of 2-acetamido-4-bromophenol with hydrogen chloride gas in the presence of zinc chloride catalyst.
- Conditions:
- Solvent: Acetonitrile (also acts as reagent)
- Catalyst: ZnCl₂ (catalytic amounts)
- Temperature: 40–60 °C
- Reaction time: 20 hours for acylation, followed by hydrolysis with diluted hydrochloric acid to remove acetyl protecting group.
- Procedure: 2-Acetamido-4-bromophenol is dissolved in acetonitrile with ZnCl₂, dry HCl gas is bubbled through at elevated temperature, then hydrolysis is performed with diluted HCl.
- Outcome: 2-Hydroxy-3-amino-5-bromoacetophenone, isolated as a light yellow solid.
- Advantages: Efficient acylation and deprotection in one pot, mild hydrolysis conditions.
Step 4: Catalytic Hydrogenation and Debromination to 3-Amino-2-hydroxyacetophenone
- Reaction: Catalytic hydrogenation over palladium on carbon (Pd/C) to remove bromine substituent.
- Conditions:
- Solvent: Ethanol (methanol or ethyl acetate possible)
- Temperature: 60–90 °C
- Pressure: 2–2.5 MPa hydrogen pressure
- Catalyst loading: ~6% Pd/C
- Reaction time: ~8 hours
- Procedure: 2-Hydroxy-3-amino-5-bromoacetophenone is dissolved in ethanol, Pd/C is added, hydrogen gas is introduced under pressure, and the mixture is heated under reflux.
- Outcome: Formation of 3-amino-2-hydroxyacetophenone with high purity.
- Advantages: Mild debromination, high yield, scalable.
Functionalization to (3-Amino-2-hydroxyphenyl)(3-hydroxyazetidin-1-yl)methanone
While the above steps prepare the phenolic amino intermediate, the next stage involves coupling with the 3-hydroxyazetidin-1-yl moiety via amide bond formation.
Amide Bond Formation
- General Strategy: React 3-amino-2-hydroxyacetophenone with a suitably activated 3-hydroxyazetidine derivative (e.g., 3-hydroxyazetidin-1-yl carboxylic acid or acid chloride).
- Typical Methods:
- Use of coupling agents such as carbodiimides (e.g., EDC, DCC) with or without additives like HOBt or DMAP.
- Direct reaction of acid chloride of 3-hydroxyazetidine with the amino group of the phenolic intermediate.
- Conditions:
- Solvent: Polar aprotic solvents (e.g., dichloromethane, DMF)
- Temperature: 0 °C to room temperature
- Reaction time: Several hours to overnight
- Considerations: Protecting groups may be required on hydroxy groups to avoid side reactions.
Purification and Characterization
- Purification by crystallization or chromatography to obtain the pure target compound.
- Characterization by NMR, MS, IR, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Steps
| Step | Intermediate/Product | Key Reagents/Conditions | Yield & Notes |
|---|---|---|---|
| 1 | 2-Acetamidophenol | 2-Aminophenol + Acetic Anhydride; Water; 0–RT °C; 1–3 h | High yield; selective acetylation |
| 2 | 2-Acetamido-4-bromophenol | NBS; Dichloromethane; 0–RT °C; ~3 h | High regioselectivity; easy isolation |
| 3 | 2-Hydroxy-3-amino-5-bromoacetophenone | ZnCl₂; HCl gas; Acetonitrile; 40–60 °C; 20 h + hydrolysis | Efficient acylation and deprotection |
| 4 | 3-Amino-2-hydroxyacetophenone | Pd/C; Ethanol; H₂ 2–2.5 MPa; 60–90 °C; 8 h | High purity; mild debromination |
| 5 | This compound | Coupling agents (EDC, DCC) or acid chloride; aprotic solvent; 0–RT °C | Requires optimization; amide bond formation |
Research Findings and Advantages
- The described synthetic route for the key intermediate is characterized by:
- Use of inexpensive and readily available starting materials (2-aminophenol).
- Mild reaction conditions avoiding hazardous reagents and high pressures except for the hydrogenation step.
- Short and efficient synthetic sequence with high overall yield.
- High purity of intermediates and final products enabling pharmaceutical-grade synthesis.
- The coupling step to introduce the azetidinyl moiety is well-established in medicinal chemistry and can be adapted based on protecting group strategies and coupling reagents to optimize yield and selectivity.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (3-amino-2-hydroxyphenyl)(3-hydroxyazetidin-1-yl)methanone, and how can its purity be ensured during synthesis?
- Answer: Synthesis typically involves multi-step reactions, including coupling of the azetidine and phenyl moieties. Critical parameters include:
- Reagent selection: Use of activating agents (e.g., carbodiimides) for amide bond formation between the amino-hydroxybenzene and hydroxyazetidine groups .
- Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance solubility and reaction efficiency.
- Purity monitoring: HPLC with UV detection (λ = 254 nm) is recommended for tracking intermediates. Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity .
Q. How do the hydroxyl and amino groups influence the compound’s reactivity in aqueous vs. organic media?
- Answer:
- Hydrogen bonding: The 2-hydroxyphenyl and 3-hydroxyazetidinyl groups participate in intra- and intermolecular H-bonding, affecting solubility. In aqueous buffers (pH 7.4), the amino group may protonate, increasing hydrophilicity .
- Reactivity in organic media: In anhydrous DMSO or THF, the hydroxyl groups can act as nucleophiles in alkylation or acylation reactions. Protecting groups (e.g., tert-butyldimethylsilyl for -OH) are often required for selective functionalization .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral artifacts might arise?
- Answer:
- Primary techniques:
- ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–7.5 ppm) and azetidine carbons (δ 50–70 ppm). Hydroxy protons may appear broadened due to H-bonding .
- IR spectroscopy: Confirm -OH (3200–3600 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) stretches .
- Artifacts: Solvent residues (e.g., DMSO-d₆ in NMR) or incomplete deuterium exchange for -OH protons can obscure signals. Use D₂O shake tests to resolve ambiguity .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved for derivatives of this compound?
- Answer: Contradictions often arise from:
- Dynamic equilibria: Tautomerism between enol and keto forms of the hydroxyphenyl group can split signals. Variable-temperature NMR (e.g., 25°C to −40°C) stabilizes conformers for clearer analysis .
- Steric hindrance: Bulky substituents on the azetidine ring may restrict rotation, causing diastereotopic splitting. Computational modeling (DFT) helps predict splitting patterns .
- Validation: Compare experimental data with simulated spectra from Gaussian or ORCA software .
Q. What in silico strategies are recommended to predict the compound’s binding affinity for biological targets (e.g., kinases or GPCRs)?
- Answer:
- Docking studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins. Prioritize targets with hydrophobic pockets (e.g., kinase ATP-binding sites) due to the compound’s aromatic core .
- MD simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
- Experimental correlation: Validate predictions with SPR (surface plasmon resonance) assays to measure binding kinetics (KD, kon/koff) .
Q. How does the compound’s stability vary under physiological vs. accelerated degradation conditions (e.g., acidic/oxidative environments)?
- Answer:
- Physiological stability: Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via LC-MS; the hydroxyazetidine ring is prone to hydrolysis, forming a diketone byproduct .
- Oxidative stress: Expose to H2O2 (3% v/v). The aminophenyl group may undergo oxidation, detected by new HPLC peaks at shorter retention times .
Q. What strategies optimize the compound’s selectivity in structure-activity relationship (SAR) studies for antimicrobial applications?
- Answer:
- Scaffold modification: Introduce halogens (e.g., F, Cl) at the phenyl para position to enhance membrane penetration. Replace the azetidine hydroxy group with a methoxy to reduce polarity .
- Biological testing: Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare EC50 values to assess selectivity .
Methodological Tables
Table 1. Key Spectral Benchmarks for this compound
Table 2. Stability Profile Under Accelerated Conditions
| Condition | Degradation Products | Half-Life (t1/2) | Mitigation Strategy |
|---|---|---|---|
| pH 2.0 (HCl, 37°C) | Azetidine ring-opened diketone | 4.5 hours | Lyophilize in citrate buffer |
| UV light (254 nm, 24 h) | Oxidized quinone derivative | 12 hours | Store in amber glass at −20°C |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
